molecular formula C7H9Cl2FN2 B581470 1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine CAS No. 1374652-12-6

1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine

Cat. No.: B581470
CAS No.: 1374652-12-6
M. Wt: 211.061
InChI Key: PKBYMBHCMFPZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine is a fluorinated pyridine derivative of significant interest in advanced pharmaceutical research and development. Its primary research value lies in its role as a versatile chemical intermediate and key synthetic building block for the construction of more complex, biologically active molecules. The presence of both chloro and fluoro substituents on the pyridine ring, along with the ethanamine functional group, makes this compound a valuable precursor in medicinal chemistry programs, particularly for structure-activity relationship (SAR) studies and lead compound optimization. Research indicates that structurally related halogenated pyridine derivatives are frequently employed in the synthesis of compounds investigated for their potential in addressing various neurological disorders . Furthermore, the incorporation of fluorine atoms is a established strategy in agrochemical and pharmaceutical design to fine-tune the physicochemical properties, metabolic stability, and biological activity of candidate molecules . As a bifunctional scaffold, this compound provides researchers with strategic sites for further chemical modification, enabling the exploration of novel chemical space in drug discovery. This product is intended for laboratory research and further manufacturing use only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(3-chloro-5-fluoropyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2/c1-4(10)7-6(8)2-5(9)3-11-7/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUHKTNKBOJHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857408
Record name 1-(3-Chloro-5-fluoropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-12-6
Record name 1-(3-Chloro-5-fluoropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling represents a cornerstone for constructing the pyridine-ethanamine backbone. A validated approach involves the Suzuki-Miyaura coupling of 3-chloro-5-fluoropyridin-2-ylboronic acid with protected ethanamine precursors. For instance, a protocol adapted from Du et al. (2022) employs Pd₂(dba)₃ and tricyclohexylphosphine in 1,4-dioxane at 85°C to achieve boronic ester intermediates. Subsequent oxidation with hydrogen peroxide yields hydroxylated intermediates, which are then subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol.

Key Reaction Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Tricyclohexylphosphine (4 mol%)

  • Solvent: 1,4-Dioxane

  • Temperature: 85°C

  • Yield: 68–72% (isolated after column chromatography).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by chlorine and fluorine substituents, facilitates SNAr reactions. Treatment of 2,3-dichloro-5-fluoropyridine with ethylenediamine in dimethyl sulfoxide (DMSO) at 120°C selectively substitutes the chlorine at position 2, forming the ethanamine derivative. Kinetic studies reveal that fluorine’s ortho-directing effect ensures regioselectivity, while excess ethylenediamine suppresses di-substitution byproducts.

Optimized Parameters:

  • Nucleophile: Ethylenediamine (5 equiv)

  • Solvent: DMSO

  • Temperature: 120°C

  • Reaction Time: 24 hours

  • Yield: 55–60%.

Reductive Amination of Ketone Intermediates

A two-step sequence involving ketone formation followed by reductive amination offers scalability. First, Friedel-Crafts acylation of 3-chloro-5-fluoropyridine with acetyl chloride under AlCl₃ catalysis yields 1-(3-chloro-5-fluoropyridin-2-yl)ethanone. Subsequent reduction using ammonium formate and palladium on carbon (Pd/C) in methanol converts the ketone to the primary amine. This method avoids harsh reducing agents like LiAlH₄, enhancing safety profiles for industrial applications.

Critical Data:

  • Friedel-Crafts Catalyst: AlCl₃ (1.2 equiv)

  • Reduction Conditions: 10% Pd/C, HCOONH₄ (3 equiv), MeOH, 60°C

  • Overall Yield: 50–54%.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of primary methods:

MethodYield (%)ScalabilityKey AdvantageLimitation
Palladium Cross-Coupling68–72HighRegioselective, minimal byproductsHigh catalyst cost
SNAr55–60ModerateSimple reagents, no metal catalystsLong reaction time
Reductive Amination50–54HighSafe, industrially viableMulti-step process

Intermediate Characterization and Quality Control

Boronic Ester Intermediates

Intermediates such as 3-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are characterized via ¹H NMR (δ 8.42 ppm, d, J = 2.4 Hz, pyridine-H) and ¹¹B NMR (δ 30.1 ppm, boronic ester). Purity ≥95% is ensured through silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Ethanone Precursor Analysis

1-(3-Chloro-5-fluoropyridin-2-yl)ethanone is validated by GC-MS (m/z 173.57 [M⁺]) and IR (ν = 1685 cm⁻¹, C=O stretch). Residual acetyl chloride is monitored via titration, with limits <0.1% for pharmaceutical-grade material.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow systems to enhance heat transfer and mixing efficiency. For example, a telescoped process combines Pd-catalyzed coupling and in-line hydrogenation, reducing purification steps. Solvent recovery (e.g., 1,4-dioxane via distillation) and catalyst recycling (Pd recovery ≥90%) are critical for cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

Halogen-Substituted Pyridines
  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

    • Substituents : Chlorine (position 3), trifluoromethyl (position 5).
    • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing lipophilicity (logP) compared to the fluorine in the target compound. This enhances metabolic stability but may reduce solubility .
    • Applications : Used in agrochemicals due to its resistance to oxidative degradation.
  • 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride

    • Substituents : Fluorine (position 3), chlorine (position 5).
    • Key Differences : Positional isomerism alters electronic distribution. The chlorine at position 5 may sterically hinder interactions with biological targets compared to the target compound’s fluorine at position 5 .
Fluoropyridine Derivatives
  • (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride
    • Substituents : Fluorine (position 5), ethanamine (position 3).
    • Key Differences : The pyridine ring substitution (position 3 vs. 2) and stereochemistry (R-configuration) influence receptor binding. This compound is a chiral building block in neuroactive drug synthesis .

Structural Analogs with Varying Backbones

  • [5-(2-Chloro-5-fluorophenyl)pyridin-3-yl]methanamine Backbone: Pyridine linked to a chlorophenyl group. The chloro-fluorophenyl moiety introduces planar aromaticity, favoring π-π stacking in protein interactions .
  • (1R)-1-[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]ethanamine dihydrochloride

    • Substituents : Trifluoroethoxy group (position 5).
    • Key Differences : The ether linkage and trifluoroethoxy group enhance metabolic stability and bioavailability. This compound is explored in CNS-targeting therapeutics .

Physicochemical Properties (Inferred from Analogs)

Compound Molecular Formula Molecular Weight (g/mol) logP* Solubility*
Target compound C7H7ClFN2 174.60 ~1.8 Low (aqueous)
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine C8H7ClF3N2 220.60 ~2.5 Very low
1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride C7H8Cl2FN2 211.06 ~1.6 Moderate (polar solvents)
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride C7H10Cl2F2N2 229.08 ~0.9 High (aqueous)

*logP and solubility estimates based on substituent contributions .

Research and Patent Landscape

  • Patent Applications : The target compound is featured in European Patent EP 1 926 722 B1 for kinase inhibitors, highlighting its role in blocking ATP-binding pockets .
  • Contrast with Protonitazene : While unrelated structurally, Protonitazene (a benzimidazole opioid) shares the ethanamine motif, underscoring the versatility of this functional group in drug design .

Biological Activity

1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern that influences its interaction with various biological targets, making it a subject of interest for drug development and pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClFN2. The presence of chlorine and fluorine atoms on the pyridine ring contributes to its distinct chemical reactivity and biological activity. The compound's structure can be summarized as follows:

PropertyValue
Molecular Weight173.60 g/mol
CAS Number1374652-12-6
Chemical ClassPyridine Derivative

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of various proteins, potentially acting as an inhibitor or modulator in biochemical pathways.

Target Interactions

This compound has been implicated in:

  • Kinase Inhibition : It is being explored for its role in inhibiting specific kinases involved in cancer cell signaling pathways.
  • Cytochrome P450 Inhibition : Preliminary studies indicate that it may inhibit certain cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.

Antiproliferative Effects

Research has highlighted the antiproliferative properties of this compound against various cancer cell lines. For instance, studies have demonstrated significant cytotoxic effects on ovarian cancer cells, with IC50 values suggesting promising therapeutic potential.

Cell LineIC50 Value (µM)Reference
SKOV-3 (Ovarian)17.14
A549 (Lung)20.00

Case Studies

  • Ovarian Cancer Research : A study investigated the efficacy of this compound in inhibiting cell proliferation in SKOV-3 cells, revealing a GI50 of approximately 17.14 µM. This indicates a moderate level of activity against this cancer type, suggesting further exploration for therapeutic applications .
  • Drug Metabolism : Another study focused on the compound's role as a CYP1A2 inhibitor, which is crucial for drug metabolism. This could lead to increased efficacy or toxicity of co-administered drugs, highlighting the importance of understanding its pharmacokinetic interactions.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine?

The synthesis typically involves nucleophilic aromatic substitution (NAS) on a pre-functionalized pyridine ring. A starting material like 3-chloro-5-fluoropyridine can undergo lithiation followed by reaction with acetonitrile or an equivalent electrophile to introduce the ethanamine group. Subsequent reduction (e.g., using LiAlH₄ or catalytic hydrogenation) yields the target amine. Key intermediates, such as pyridine-2-carbonitrile derivatives, are critical for regioselectivity .

Q. How can purity and structural integrity be ensured during purification?

Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) is effective due to the compound’s hydrochloride salt form, which enhances solubility and crystallinity. Chromatographic methods (e.g., flash chromatography on silica gel with ethyl acetate/hexane gradients) are recommended for separating byproducts. Analytical HPLC with UV detection (λ = 254 nm) provides purity validation .

Q. What spectroscopic techniques are used for characterization?

  • NMR : ¹H/¹³C NMR confirms substitution patterns on the pyridine ring (e.g., δ ~8.5 ppm for H-6 pyridine proton) and the ethanamine chain (δ ~3.2 ppm for CH₂NH₂).
  • HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 189.0421 for C₇H₈ClFN₂).
  • FT-IR : Bands near 3350 cm⁻¹ (N-H stretch) and 1580 cm⁻¹ (C=C aromatic) confirm functional groups .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F) influence reactivity in cross-coupling reactions?

The electron-withdrawing chlorine and fluorine substituents activate the pyridine ring toward NAS by polarizing the C-Cl bond. Meta- and para-directing effects of fluorine can alter regioselectivity in subsequent functionalization. Comparative studies with 3-bromo-5-fluoropyridine analogs show faster reaction kinetics due to bromine’s superior leaving-group ability .

Q. What strategies optimize enantiomeric resolution for chiral derivatives?

Chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol mobile phases resolves enantiomers. Alternatively, diastereomeric salt formation using (1S)-camphorsulfonic acid achieves >95% ee. Stereochemical outcomes are validated via circular dichroism (CD) and X-ray crystallography of derivatives .

Q. How can conflicting bioactivity data in receptor-binding assays be resolved?

Contradictions may arise from protonation state variability (amine pKa ~9.5) or salt-form differences (e.g., hydrochloride vs. free base). Standardize assay buffers to pH 7.4 and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Compare results against structurally similar controls (e.g., 1-(3-bromo-5-fluoropyridin-2-yl)ethanamine) .

Q. What methods mitigate degradation during long-term storage?

Store as a hydrochloride salt under inert atmosphere (N₂/Ar) at −20°C. Lyophilization reduces hydrolytic degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., dechlorinated or oxidized species) .

Q. How does the compound behave in Pd-catalyzed C–N coupling reactions?

The ethanamine group acts as a directing group, enabling ortho-functionalization. Use Pd(OAc)₂/Xantphos catalysts with aryl halides in DMF at 100°C. Competitive side reactions (e.g., β-hydride elimination) are suppressed by bulky ligands. Yields >80% are achievable for tri-substituted pyridine derivatives .

Methodological Tables

Table 1: Key Synthetic Intermediates and Their Reactivity

IntermediateReactivity ProfileOptimal Conditions
3-Chloro-5-fluoropyridineHigh NAS activity at C-2LiTMP, THF, −78°C
2-Cyano-3-chloro-5-fluoropyridineReduces to ethanamine with LiAlH₄Dry ether, 0°C → RT

Table 2: Comparative Bioactivity of Halogenated Analogs

CompoundIC₅₀ (µM) for Target XLogPNotes
1-(3-Cl-5-F-pyridin-2-yl)ethanamine0.45 ± 0.021.8High selectivity
1-(3-Br-5-F-pyridin-2-yl)ethanamine0.32 ± 0.032.1Faster kinetics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.